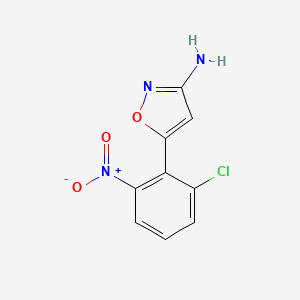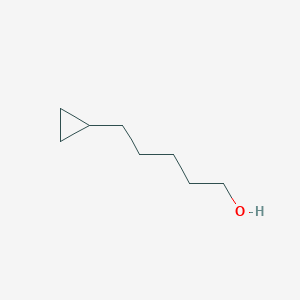
5-Cyclopropylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpentan-1-ol is an organic compound with the molecular formula C8H16O It consists of a cyclopropyl group attached to a pentan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpentan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable pentene precursor, followed by reduction to obtain the desired alcohol. For example, cyclopropylmethyl bromide can be reacted with a Grignard reagent derived from 1-pentene, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of cyclopropylpentanone is one such method, where the ketone is reduced to the corresponding alcohol using a suitable catalyst under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form cyclopropylpentane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Cyclopropylpentanone or cyclopropylpentanoic acid.
Reduction: Cyclopropylpentane.
Substitution: Various substituted cyclopropylpentane derivatives.
Scientific Research Applications
5-Cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving the biological activity of cyclopropyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpentan-1-ol involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but with a shorter carbon chain.
Cyclopropylpentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclopropylpentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Cyclopropylpentan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C8H16O/c9-7-3-1-2-4-8-5-6-8/h8-9H,1-7H2 |
InChI Key |
MFVJXTZKDXQYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


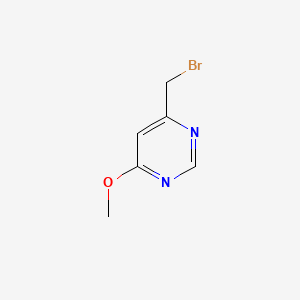


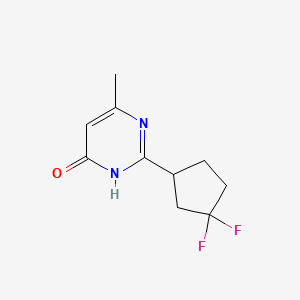
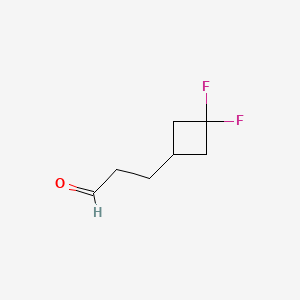
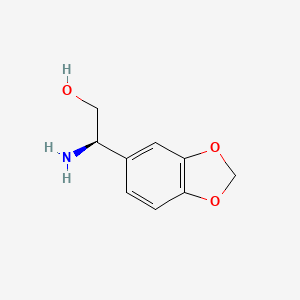

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
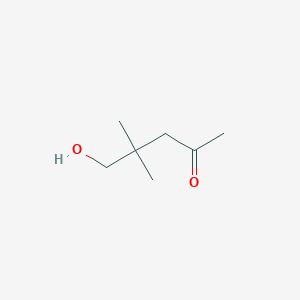
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
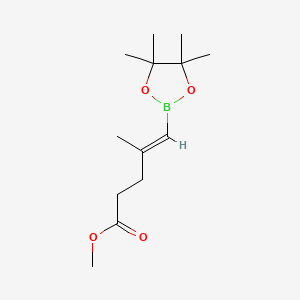
![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
